

## A Comparative Guide to ACMSD Inhibitors: TES-1025 and Other Key Molecules

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The inhibition of  $\alpha$ -amino- $\beta$ -carboxymuconate- $\epsilon$ -semialdehyde decarboxylase (ACMSD) has emerged as a promising therapeutic strategy for a range of diseases associated with metabolic dysfunction, including liver and kidney disorders. By blocking this key enzyme in the kynurenine pathway, ACMSD inhibitors redirect tryptophan metabolism towards the de novo synthesis of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme for cellular energy and signaling. This guide provides a comparative overview of **TES-1025**, a potent and selective ACMSD inhibitor, and other notable inhibitors in this class, supported by available experimental data.

## Introduction to ACMSD Inhibition

ACMSD is a pivotal enzyme that stands at a branching point in the tryptophan metabolic pathway.[1][2] It catalyzes the conversion of  $\alpha$ -amino- $\beta$ -carboxymuconate- $\epsilon$ -semialdehyde (ACMS) to  $\alpha$ -aminomuconate- $\epsilon$ -semialdehyde. Inhibition of ACMSD shunts ACMS towards the spontaneous cyclization to form quinolinic acid, a direct precursor to NAD+.[1][2] This mechanism offers a targeted approach to boost NAD+ levels, particularly in tissues with high ACMSD expression like the liver and kidneys, thereby potentially mitigating cellular damage and improving organ function in various disease states.

## **Comparative Analysis of ACMSD Inhibitors**



Several small molecule inhibitors of ACMSD have been developed, with **TES-1025** being a well-characterized example. This section compares the in vitro potency and in vivo effects of **TES-1025** with other key inhibitors: TES-991, TLC-065, and a recently disclosed compound from EA Pharma.

## **In Vitro Potency**

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The table below summarizes the reported IC50 values for various ACMSD inhibitors against the human enzyme.

| Compound          | IC50 (nM)                   | Organization                                   |
|-------------------|-----------------------------|------------------------------------------------|
| TES-1025          | 13                          | TES Pharma                                     |
| TES-991           | 3                           | TES Pharma                                     |
| TLC-065           | EC50: 63.23 (NAD+ increase) | OrsoBio (acquired from<br>Mitobridge/Astellas) |
| "Cpd 9" / "Cpd 5" | < 10                        | EA Pharma                                      |

Note: The value for TLC-065 is an EC50 for NAD+ increase, not a direct IC50 for enzyme inhibition.

## **Preclinical In Vivo and In Vitro Effects**

The following table summarizes the key preclinical findings for these ACMSD inhibitors, highlighting their effects on NAD+ levels and relevant disease models.



| Compound | Key In Vitro<br>Findings                                                                                                                        | Key In Vivo<br>Findings                                                                                                                                                                                                                                                                                                                                                 | Disease Models                                                    |
|----------|-------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------|
| TES-1025 | Increases NAD+ levels in human primary hepatocytes and HK-2 renal cells. [3] Protects against cisplatin-induced apoptosis in renal cells.[3]    | Significantly reduces enzyme activity in mouse kidneys after oral administration (5 mg/kg).[3] Increases NAD+ levels in the liver and kidneys of mice with continuous feeding (15 and 30 mg/kg/day).[3] Mitigates the decline in renal NAD+ and prevents kidney damage in cisplatininduced and ischemia-reperfusion acute kidney injury (AKI) models (15 mg/kg/day).[4] | Acute Kidney Injury<br>(AKI)                                      |
| TES-991  | Increases NAD+ levels and enhances mitochondrial function in human primary hepatocytes. Protects against high-fatty- acid-induced apoptosis.[3] | Upregulates NAD+ levels in the liver. Prevents liver lipid accumulation and reduces inflammation in a methionine- choline-deficient (MCD) diet-induced MASLD mouse model (15 mg/kg/day).[4]                                                                                                                                                                             | Metabolic Dysfunction- Associated Steatotic Liver Disease (MASLD) |
| TLC-065  | Increases NAD+ synthesis, improves mitochondrial health, enhances fatty acid oxidation, and                                                     | Mitigates MASLD/MASH symptoms, reducing liver inflammation and fibrosis in a Western                                                                                                                                                                                                                                                                                    | MASLD/MASH                                                        |



decreases de novo diet-induced mouse model (25 mg/kg).[4] lipogenesis, lipotoxicity, and Reverses oxidative stress in transcriptomic mouse hepatocytes. changes related to [5][6][7] Reverses fibrosis, inflammation, gene features of and mitochondrial fibrosis and function.[4] Reduces mitochondrial DNA damage in the dysfunction in livers of MASH model steatotic human liver mice.[8] organoids (sHLOs).[4] Potentially aging, inflammatory disorders, metabolic Potent inhibition of Data not publicly and mitochondrial "Cpd 9" / "Cpd 5" human ACMSD available. diseases. activity.[4][9][10] neurodegeneration, and renal disorders.[4] [9][10]

# Signaling Pathways and Experimental Workflows Kynurenine Pathway and ACMSD Inhibition

The following diagram illustrates the central role of ACMSD in the kynurenine pathway and how its inhibition by compounds like **TES-1025** leads to increased NAD+ synthesis.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With TES-1025 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are ACMSD inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic Potential of ACMSD Inhibitors in NAD+ Deficient Diseases [mdpi.com]
- 5. 2.4. NAD+ Measurement [bio-protocol.org]
- 6. orsobio.com [orsobio.com]
- 7. orsobio.com [orsobio.com]
- 8. Orsobio ACMSD inhibitor reverses liver injury in preclinical models | BioWorld [bioworld.com]
- 9. ACMSD inhibitors reported in EA Pharma patent | BioWorld [bioworld.com]
- 10. EA Pharma discovers new ACMSD inhibitors | BioWorld [bioworld.com]



• To cite this document: BenchChem. [A Comparative Guide to ACMSD Inhibitors: TES-1025 and Other Key Molecules]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611293#tes-1025-versus-other-acmsd-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com